

A Comprehensive Technical Guide to Butyraldehyde Oxime

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Compound of Interest

Compound Name: Butanal oxime

Cat. No.: B12762041

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This technical guide provides an in-depth overview of butyraldehyde oxime, also known as butyraldoxime, a versatile chemical compound with applications in various industries. This document, intended for researchers, scientists, and drug development professionals, details its chemical identity, physicochemical properties, and synthesis protocols.

Chemical Identity: IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-butylidenehydroxylamine[1]. It is also commonly referred to as Butanal, oxime[2][3].

Butyraldehyde oxime is an aliphatic aldoxime formed from the condensation of n-butanal and hydroxylamine[3].

It is known by a variety of synonyms, which include[1][2][3][4][5][6]:

- **Butanal oxime**
- Butyraldoxime
- n-Butyraldoxime
- Butylaldoxime
- n-Butylaldoxime
- (1E)-Butanal oxime

- (E)-CH₃(CH₂)₂CH=NOH
- Exkin 1
- Skino No. 1
- Troykyd anti-skin bto
- USAF AM-6
- NSC 1487

Physicochemical Properties

Butyraldehyde oxime is a colorless liquid with a characteristic pungent odor[4][6][7]. It is a flammable liquid that is slightly soluble in water and slightly less dense than water[1][3][4][8]. Its vapors are heavier than air[1][3][4][8]. The compound is stable but combustible and incompatible with strong oxidizing agents, powdered metals, and acids[4][5][6]. It is important to note that butyraldehyde oxime can be highly explosive during vacuum distillation[4][8].

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ NO	[4][7]
Molecular Weight	87.12 g/mol	[1][4][7]
CAS Registry Number	110-69-0	[2][4]
Melting Point	-29.5 °C	[4][5][7]
Boiling Point	152-154 °C	[4][5][7]
Density	0.923 g/cm ³	[4][7]
Flash Point	58 °C (140 °F)	[4][5][7]
Vapor Pressure	2.26 mmHg at 25°C	[4][7]
Water Solubility	<0.1 g/100 mL at 20 °C	[4][5][6]
Refractive Index	1.4367	[4][5][7]
pKa	11.03 ± 0.11 (Predicted)	[4][5][6]

Experimental Protocols: Synthesis of Butyraldehyde Oxime

Oximes are typically synthesized through the reaction of an aldehyde or ketone with hydroxylamine[9]. The classical method involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base[10]. More recent and efficient methods utilize grinding techniques or different catalytic systems to achieve high yields in shorter reaction times[11][12].

A specific preparation method for butyraldehyde oxime is detailed as follows[4]:

Objective: To synthesize Butyraldehyde Oxime.

Materials:

- Butylamine (73 g, 1 mole)

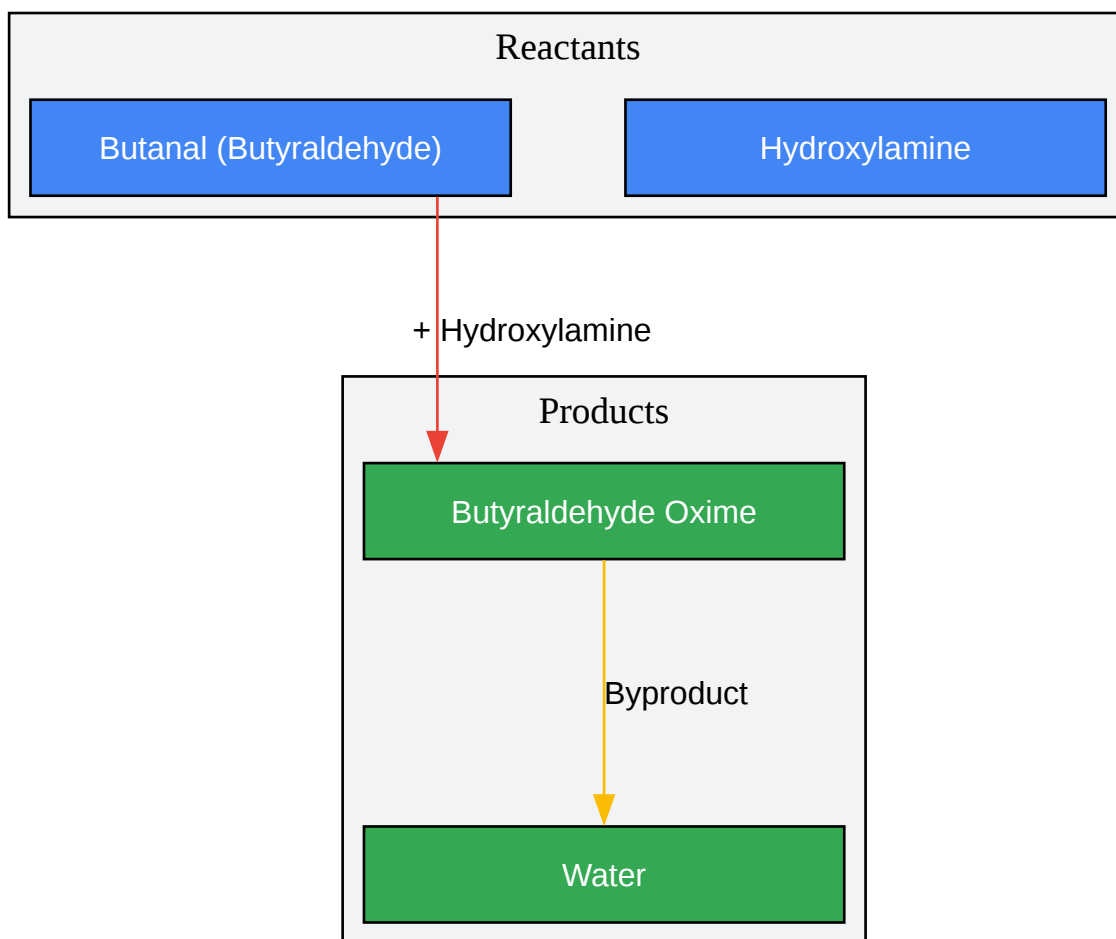
- 12.2% aqueous solution of sodium tungstate (109 g)
- 28% hydrogen peroxide (220 g)
- Ethanol
- Sodium chloride

Procedure:

- A mixture of butylamine and the aqueous sodium tungstate solution is prepared and stirred slowly.
- The 28% hydrogen peroxide is added to the mixture over a period of 1.75 hours. The temperature is maintained at 15°C by cooling.
- During the reaction, 130 ml of ethanol is added in portions to clarify the emulsion that may form.
- After the addition of hydrogen peroxide is complete, the resulting green solution is stirred for an additional hour at 15°C.
- The reaction mixture is then cooled and neutralized.
- Ethanol is removed under reduced pressure.
- The solution is saturated with sodium chloride.
- The oily product (butyraldehyde oxime) is separated and purified by distillation to yield 50 g (58% yield) with a boiling point of 152°C[4].

Visualization of Synthesis Pathway

The following diagram illustrates the general chemical reaction for the synthesis of an aldoxime, specifically butyraldehyde oxime, from its corresponding aldehyde and hydroxylamine.



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Figure 1: Synthesis of Butyraldehyde Oxime.

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